molecular formula C17H22N4OS B2373736 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1235359-38-2

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2373736
CAS No.: 1235359-38-2
M. Wt: 330.45
InChI Key: ADEAZRDVFCCMKB-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a combination of pyridine, piperidine, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyridine and thiophene groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for biological receptors or enzymes.

    Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene group.

    1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-17(20-13-15-4-3-11-23-15)19-12-14-6-9-21(10-7-14)16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEAZRDVFCCMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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